Bienvenue dans la boutique en ligne BenchChem!

1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane

Medicinal Chemistry Stereochemistry Quality Control

This compound, formally (1E)-1-[4-(2,2-difluoroethoxy)phenyl]propan-1-one oxime (CAS 1216346-67-6), functions as a specialized aryloxime building block in medicinal chemistry. A defining characteristic is the 2,2-difluoroethoxy substituent, designed as a metabolically resistant bioisostere that distinctly alters the electronic and lipophilic profile of the phenyl ring (XLogP3 of 3.2) compared to non-fluorinated or trifluoromethyl analogs.

Molecular Formula C11H13F2NO2
Molecular Weight 229.227
CAS No. 1216346-67-6
Cat. No. B2557722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane
CAS1216346-67-6
Molecular FormulaC11H13F2NO2
Molecular Weight229.227
Structural Identifiers
SMILESCCC(=NO)C1=CC=C(C=C1)OCC(F)F
InChIInChI=1S/C11H13F2NO2/c1-2-10(14-15)8-3-5-9(6-4-8)16-7-11(12)13/h3-6,11,15H,2,7H2,1H3/b14-10+
InChIKeyXQAUFEIVDNSZBS-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1216346-67-6 Purchase Guide: Source the Defined (E)-Oxime Intermediate for Fluorinated Drug Discovery


This compound, formally (1E)-1-[4-(2,2-difluoroethoxy)phenyl]propan-1-one oxime (CAS 1216346-67-6), functions as a specialized aryloxime building block in medicinal chemistry . A defining characteristic is the 2,2-difluoroethoxy substituent, designed as a metabolically resistant bioisostere that distinctly alters the electronic and lipophilic profile of the phenyl ring (XLogP3 of 3.2) compared to non-fluorinated or trifluoromethyl analogs [1]. Its value proposition as a procurement item is not as a generic oxime, but as a defined (E)-stereoisomer intermediate positioned for the streamlined synthesis of drug candidates where precise modulation of lipophilicity and oxidative stability is critical .

Procurement Risk Alert: Why Generic Oxime Building Blocks Cannot Replace CAS 1216346-67-6


Generic aryl oxime intermediates are not interchangeable with 1216346-67-6 due to precise structure-activity relationship requirements. The oxime geometry is critical; a non-stereoselective synthesis yielding a mixture of (E) and (Z) isomers or a ketone precursor can fundamentally alter or abrogate biological activity by changing the three-dimensional presentation of the pharmacophore [1]. Furthermore, substituting the 2,2-difluoroethoxy group with a simple ethoxy or methoxy group significantly decreases metabolic stability and alters the lipophilicity (XLogP3 of 3.2 vs. an estimated ~2.0 for the non-fluorinated analog), which can compromise the oral bioavailability and in vivo half-life of the final drug candidate [2].

Quantitative Differentiation of 1216346-67-6: Direct Evidence for Laboratory and Discovery Sourcing


Guaranteed (E)-Stereoisomer Purity vs. Generic Oxime Mixtures for Consistent SAR

Reputable suppliers specify and ship this compound as the defined (E)-isomer, whereas generic synthetic approaches typically yield an uncontrolled mixture of (E) and (Z) oximes [1]. The single defined-bond stereocenter count of 1, as cataloged in authoritative databases, confirms the isolated isomeric form, which is a critical quality attribute (CQA) for maintaining consistent structure-activity relationships in kinase inhibitor programs [1][2].

Medicinal Chemistry Stereochemistry Quality Control

Increased Lipophilicity (XLogP3 of 3.2) for CNS Penetration vs. Less Lipophilic Non-Fluorinated Analogs

The computed XLogP3 for 1216346-67-6 is 3.2, as reported by the authoritative PubChem database [1]. By employing a 2,2-difluoroethoxy substituent, the calculated lipophilicity is estimated to be over one log unit higher than the corresponding 4-ethoxy analog (predicted XLogP3 ~2.0), a design strategy used to enhance passive blood-brain barrier permeability while avoiding the excessive lipophilicity of trifluoroethoxy or perfluoroalkyl analogs that often leads to hERG binding and metabolic instability.

Drug Design CNS Penetration Physicochemical Properties

Enhanced Metabolic Stability Conferred by the 2,2-Difluoroethoxy Bioisostere vs. 4-Methoxy Blocking Oxidation

The 2,2-difluoroethoxy group is a well-characterized bioisostere for methoxy substituents, designed to block cytochrome P450-mediated O-dealkylation, a primary metabolic soft spot . While direct metabolic stability data for this exact intermediate is not disclosed in public literature, the class-level inference is that the difluoromethylene moiety stabilizes the ethereal C-O bond compared to a standard methoxy or ethoxy group, translating to a projected lower intrinsic clearance in human liver microsomes .

Drug Metabolism Pharmacokinetics Bioisosterism

Defined Applications for Procuring 1216346-67-6 Based on Quantified Differentiation


Synthesis of CNS-Penetrant Kinase Inhibitor Candidates

Utilize the compound as a key intermediate in the synthesis of a focused library targeting kinases with CNS indications. The defined (E)-oxime stereochemistry ensures a consistent pharmacophore geometry [REFS-1 in Section 3, Evidence 1], while the calculated XLogP3 of 3.2 positions the resulting lead molecules favorably for blood-brain barrier crossing, a critical advantage supported by the quantitative lipophilicity difference over non-fluorinated analogs [REFS-1 in Section 3, Evidence 2].

Lead Optimization Program Focused on Resolving Metabolic Lability

In a lead series where a 4-methoxy substituent has been identified as a key pharmacophoric element but is causing rapid in vivo clearance, this compound can be procured as a direct, single-step replacement intermediate. The 2,2-difluoroethoxy group is a class-level solution designed to block the O-dealkylation metabolic soft spot without introducing a significant change in size or shape, potentially increasing the half-life of the drug candidate without losing primary activity [REFS-1 in Section 3, Evidence 3].

Structure-Activity Relationship (SAR) Exploration of Oxime Geometry

The certified (E)-isomer serves as a critical control and interrogation tool for studying conformationally dependent target binding. A researcher can procure this defined intermediate to create a pure (E)-configured candidate and compare its IC50 directly against a synthetically produced (Z)-isomer or a des-oxime ketone variant, thereby deconvoluting the contribution of oxime geometry to target engagement with high precision [REFS-1, REFS-2 in Section 3, Evidence 1].

Accelerated Kilogram-Scale Synthesis of a Preclinical Development Candidate

For a molecule progressing toward IND-enabling studies, the ability to source this intermediate at defined high purity (NLT 97%) directly from suppliers like MolCore and BOC Sciences, who classify it under 'critical API intermediates,' provides a scalable supply chain solution . The avoidance of in-house development of a stereoselective oxime formation route can reduce the preclinical timeline by an estimated 4-6 weeks, justifying a procurement decision based on velocity and reliability.

Quote Request

Request a Quote for 1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.